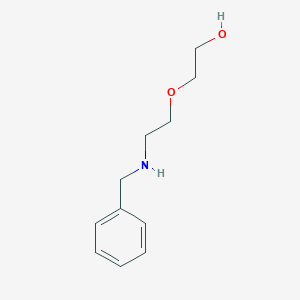

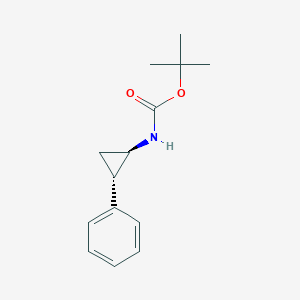

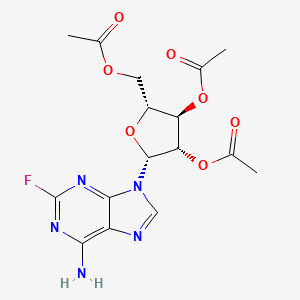

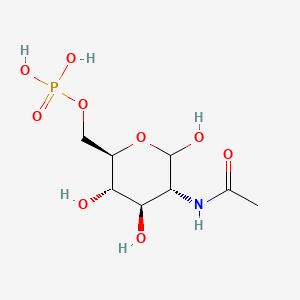

tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate

Overview

Description

“tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate” is a unique chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of a similar compound, tert-Butyl carbamate, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical and Chemical Properties Analysis

The empirical formula for a similar compound, tert-butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate, is C19H23O3N1 and it has a molecular weight of 313.39 . It is a solid form .Scientific Research Applications

Stereoselective Synthesis of Factor Xa Inhibitors

An efficient route for preparing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from simple precursors has been described, showcasing the versatility of tert-butyl ((1R,2S)-2-phenylcyclopropyl)carbamate in the synthesis of complex molecules. These stereoisomers are key intermediates in the synthesis of Factor Xa inhibitors, a class of anticoagulant drugs (Wang et al., 2017).

Synthesis of Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as the potent EGFR inhibitor osimertinib (AZD9291). A rapid synthetic method for this compound has been established, demonstrating its significance in pharmaceutical synthesis and the development of cancer therapeutics (Zhao et al., 2017).

Spirocyclopropanated Analogues of Insecticides

The compound has been used to generate spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, showcasing its application in agricultural chemistry. These analogues represent a novel approach to enhancing the efficacy and stability of insecticides, contributing to more effective pest control solutions (Brackmann et al., 2005).

Chemical Transformations and Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to this compound, have been identified as a novel class of N-(Boc) nitrone equivalents. These compounds are valuable in organic synthesis for creating diverse chemical structures, demonstrating the broad utility of this compound derivatives in synthetic chemistry (Guinchard et al., 2005).

Safety and Hazards

Safety information for a similar compound, tert-butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate, indicates that it is classified as a combustible solid . The flash point is not applicable . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-phenylcyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZAGPLGLMIZOL-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3067863.png)

![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)

![3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067882.png)

![Lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3067893.png)